Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate
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Overview
Description
Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a chloromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate typically involves the reaction of benzyl carbamate with a chloromethyl-substituted oxazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxidized oxazole compounds.
Reduction: Formation of reduced heterocyclic compounds.
Scientific Research Applications
Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: Shares a similar chloromethyl-substituted heterocyclic structure.
Benzimidazole Derivatives: Compounds with similar heterocyclic rings and potential biological activities.
Uniqueness
Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate is unique due to its specific combination of a benzyl group, chloromethyl group, and oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-7-11-6-12(19-16-11)8-15-13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBGNUNIVODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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